Ethyl 5-amino-1H-pyrazole-4-carboxylate is classified as an organic compound belonging to the pyrazole family. Its molecular formula is , with a molecular weight of 155.15 g/mol. It is often recognized as an impurity or intermediate in pharmaceutical contexts, particularly related to antigout agents like allopurinol . The compound is also identified by its CAS number 6994-25-8.
The synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate can be achieved through several methods:
The molecular structure of ethyl 5-amino-1H-pyrazole-4-carboxylate features a pyrazole ring with an amino group at the 5-position and an ethyl carboxylate group at the 4-position. The compound exhibits:
CCOC(=O)c1cn[nH]c1N
InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H3,7,8,9)
The pyrazole ring's nitrogen atoms contribute to its basicity and reactivity, while the carboxylate group enhances its solubility in polar solvents.
Ethyl 5-amino-1H-pyrazole-4-carboxylate participates in various chemical reactions:
These reactions are facilitated by the electron-donating nature of the amino group and the nucleophilic character of the pyrazole nitrogen atoms.
The mechanism of action for compounds like ethyl 5-amino-1H-pyrazole-4-carboxylate typically involves interactions with specific biological targets:
Research indicates that modifications to the pyrazole structure can enhance potency and selectivity for specific targets .
Ethyl 5-amino-1H-pyrazole-4-carboxylate possesses several notable physical and chemical properties:
Analytical techniques such as NMR spectroscopy provide insights into its structural characteristics and confirm the presence of functional groups .
Ethyl 5-amino-1H-pyrazole-4-carboxylate finds applications primarily in:
The versatility of this compound makes it valuable in both academic research and industrial applications.
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.:
CAS No.: